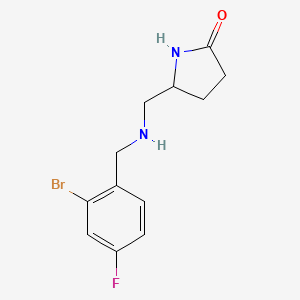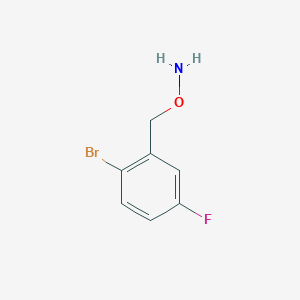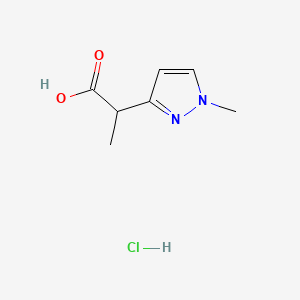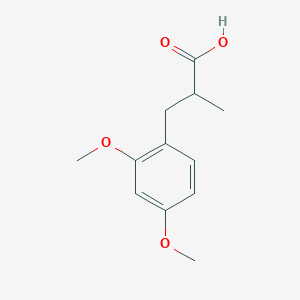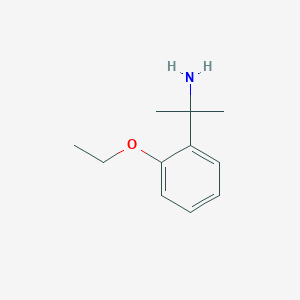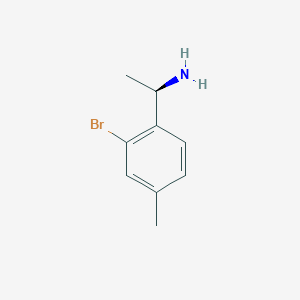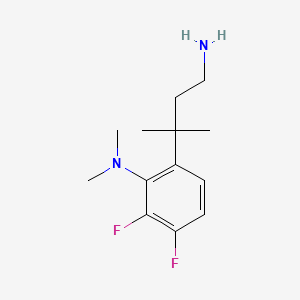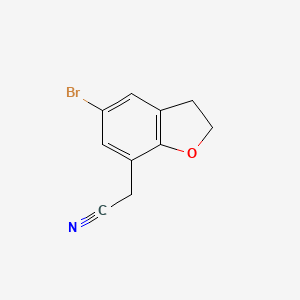
2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is an organic compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile typically involves the bromination of a benzofuran precursor followed by the introduction of an acetonitrile group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzofuran ring. The subsequent step involves the reaction of the brominated benzofuran with acetonitrile under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for its therapeutic potential.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
- 2-(5-Fluoro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
- 2-(5-Iodo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
Uniqueness
2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-9-5-7(1-3-12)10-8(6-9)2-4-13-10/h5-6H,1-2,4H2 |
Clave InChI |
RGYDZZFDBXBAHN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


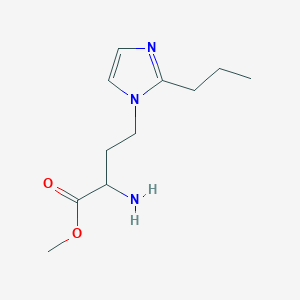
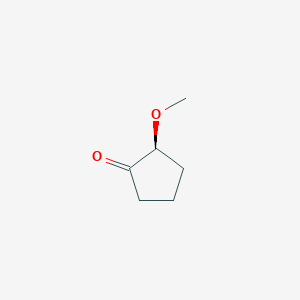
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
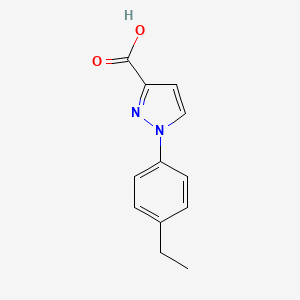
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)

![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
